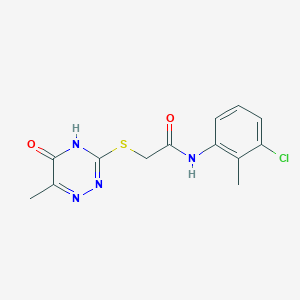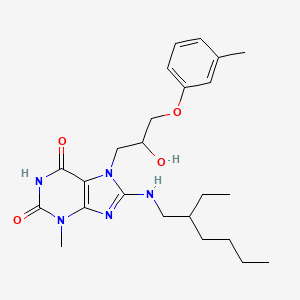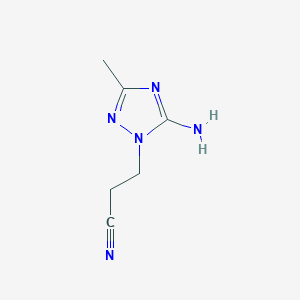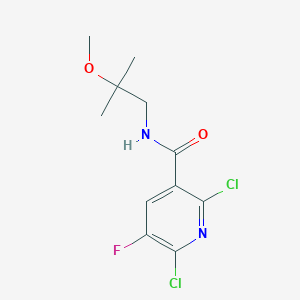
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
Mechanism of Action
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea blocks the activation and proliferation of B cells, leading to the suppression of immune responses. This mechanism of action has been shown to be effective in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea have been extensively studied in preclinical models. In cancer cells, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the activation of BTK and downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. In animal models, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to reduce tumor growth and metastasis. In autoimmune and inflammatory diseases, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to suppress immune responses and reduce inflammation, leading to improved disease outcomes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea for lab experiments is its high selectivity for BTK, which reduces off-target effects and improves the specificity of the results. 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is also available in high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. However, one of the limitations of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is its potential toxicity, which requires careful dose optimization and toxicity testing before clinical use.
Future Directions
There are several future directions for research on 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One area of interest is the potential use of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Another area of interest is the development of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in various diseases and to identify potential biomarkers for patient selection and response monitoring.
Synthesis Methods
The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, including the reaction of 4-(Difluoromethoxy)aniline with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with N,N'-diisopropylcarbodiimide and N-methylmorpholine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models. It has also been shown to modulate the immune system, leading to the suppression of autoimmune responses and the attenuation of inflammatory responses.
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-16-4-2-3-14(10-16)24-11-13(9-17(24)25)23-19(26)22-12-5-7-15(8-6-12)28-18(20)21/h2-8,10,13,18H,9,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPKIKGMLZMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)



![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)

![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)